molecular formula C15H20F3NO B8317355 2-(1-Benzylpiperidin-4-yl)-1,1,1-trifluoropropan-2-ol

2-(1-Benzylpiperidin-4-yl)-1,1,1-trifluoropropan-2-ol

Cat. No.: B8317355
M. Wt: 287.32 g/mol
InChI Key: AWAQMYXKKLJBFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-Benzylpiperidin-4-yl)-1,1,1-trifluoropropan-2-ol is a useful research compound. Its molecular formula is C15H20F3NO and its molecular weight is 287.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H20F3NO

Molecular Weight

287.32 g/mol

IUPAC Name

2-(1-benzylpiperidin-4-yl)-1,1,1-trifluoropropan-2-ol

InChI

InChI=1S/C15H20F3NO/c1-14(20,15(16,17)18)13-7-9-19(10-8-13)11-12-5-3-2-4-6-12/h2-6,13,20H,7-11H2,1H3

InChI Key

AWAQMYXKKLJBFC-UHFFFAOYSA-N

Canonical SMILES

CC(C1CCN(CC1)CC2=CC=CC=C2)(C(F)(F)F)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a stirred solution of 1-benzyl-4-(1,1,1-trifluoro-2-(trimethylsilyloxy)propan-2-yl)piperidine (3 g, 8.3 mmol) in THF (30 mL), tetrabutylammonium fluoride (3.2 g, 12.4 mmol) was added slowly at RT. The reaction mixture was stirred for 3 h. After completion of the reaction, the mixture was quenched with saturated ammonium chloride solution, extracted with ethyl acetate. The organic layer was washed with brine solution and dried over anhydrous sodium sulfate and concentrated under vacuum to afford 2-(1-benzylpiperidin-4-yl)-1,1,1-trifluoropropan-2-ol product. [M+1]=288.15
Name
1-benzyl-4-(1,1,1-trifluoro-2-(trimethylsilyloxy)propan-2-yl)piperidine
Quantity
3 g
Type
reactant
Reaction Step One
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3.2 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Name
CC(O[Si](C)(C)C)(C1CCN(Cc2ccccc2)CC1)C(F)(F)F
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